2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide
Description
The compound 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide features a benzamide core with distinct substituents:
- 2-Chloro and 4-(methylsulfonyl) groups on the benzene ring, which confer electron-withdrawing properties and influence reactivity.
- An N-substituent consisting of a phenyl group modified with a (4-fluorophenyl)sulfanylmethyl moiety.
Structurally, the methylsulfonyl group (SO₂CH₃) at position 4 and chloro at position 2 create a polarized aromatic system, while the N-linked substituent provides steric bulk and lipophilicity. Such features are common in pharmacologically active sulfonamides and benzamides, which are often explored for antimicrobial, antitumor, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3S2/c1-29(26,27)18-10-11-19(20(22)12-18)21(25)24-16-6-2-14(3-7-16)13-28-17-8-4-15(23)5-9-17/h2-12H,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKIWZDUBMPNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide , also known by its CAS number 338398-82-6, is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data tables.
- Molecular Formula : C21H17ClFNO3S2
- Molecular Weight : 449.95 g/mol
- CAS Number : 338398-82-6
This compound contains a chloro group, a fluorophenyl sulfanyl moiety, and a methylsulfonyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with the target compound. For example, derivatives of 2-(4-methylsulfonylphenyl) indole have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 7g | MRSA | 1.0 |
| 7g | E. coli | 2.0 |
| 7g | K. pneumoniae | 1.5 |
| 7g | P. aeruginosa | 3.0 |
| 7g | A. baumannii | 4.0 |
The compounds exhibited a range of MIC values, indicating their effectiveness against various bacterial strains.
Anti-inflammatory Activity
The compound's structural features suggest potential as a COX-2 inhibitor, which is crucial in the treatment of inflammation-related conditions. A study found that similar compounds displayed selective inhibition of COX-2 over COX-1, with selectivity indices significantly higher than traditional anti-inflammatory drugs like indomethacin .
Table 2: COX-2 Inhibition Potency
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 7a | 0.10 | 132 |
| 7g | 0.25 | 75 |
| Indomethacin | 0.79 | 0.079 |
These results indicate that the synthesized compounds could provide safer alternatives for managing inflammation due to their preferential targeting of COX-2.
Cytotoxicity
The safety profile of these compounds is essential for therapeutic applications. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells, with therapeutic doses being significantly lower than cytotoxic concentrations .
Table 3: Cytotoxicity Data
| Compound | CC50 (µg/mL) | Therapeutic Dose (µg/mL) |
|---|---|---|
| 7a | >32 | <16 |
| 7g | >32 | <4 |
| Control (Ceftriaxone) | >32 | <16 |
This data suggests that the compounds are well-tolerated by human cells at therapeutic doses.
Study on Antimicrobial Efficacy
A comprehensive study conducted on various synthesized derivatives demonstrated that compound 7g showed remarkable antibacterial efficacy against multiple strains of bacteria, establishing it as a lead candidate for further development . The study emphasized the importance of structural modifications in enhancing antibacterial activity.
Study on COX Inhibition
Another research highlighted the selectivity of synthesized compounds towards COX-2 inhibition compared to COX-1, supporting their potential use in treating inflammatory diseases with reduced side effects . The findings indicate that these compounds could be developed into safer anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, electronic properties, and inferred bioactivity:
4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]-N-(4-Fluorophenyl)Benzamide ()
- Core Structure : Benzamide.
- Substituents: Methylsulfonyl amino group at position 4, substituted with a 4-chlorobenzyl chain. N-linked 4-fluorophenyl group.
- Key Differences: The sulfonyl group is part of an amino side chain rather than directly attached to the benzene. The 4-chlorobenzyl group introduces a larger hydrophobic moiety compared to the target’s (4-fluorophenyl)sulfanylmethyl.
- Implications :
N-(4-Chlorophenyl)-2-(Methylsulfanyl)Benzenecarboxamide ()
- Core Structure : Benzenecarboxamide.
- Substituents :
- Methylsulfanyl (SMe) at position 2.
- N-linked 4-chlorophenyl.
- Key Differences :
- Sulfanyl vs. Sulfonyl : The SMe group is less electron-withdrawing than SO₂CH₃, reducing ring polarization.
- Positional isomerism (2-SMe vs. 2-Cl/4-SO₂CH₃) may lead to divergent binding modes.
- Implications: Higher lipophilicity from SMe could improve absorption but reduce solubility.
4-Methyl-N-{2,2,2-Trichloro-1-[(4-Chlorophenyl)Sulfonyl]Ethyl}Benzamide ()
- Core Structure : Benzamide.
- Substituents :
- Trichloroethyl group with a 4-chlorophenylsulfonyl moiety on the N-substituent.
- Key Differences: Sulfonyl group is part of a bulky, chlorinated side chain rather than on the aromatic ring.
- Implications :
N-(4-Chlorophenyl)-4-[(2-Chlorophenyl)Methyl-Methylsulfonyl-Amino]Benzamide ()
- Core Structure : Benzamide.
- Substituents: Methylsulfonyl amino group substituted with a 2-chlorophenylmethyl chain. N-linked 4-chlorophenyl.
- Dual chlorine atoms may enhance electron withdrawal but reduce solubility.
- Implications :
Structural and Functional Analysis Table
Research Findings and Implications
- Halogen Interactions : The 4-fluorophenyl group may engage in halogen bonding, a feature absent in chlorophenyl-substituted analogs, possibly enhancing target affinity .
- Steric Considerations : Bulky N-substituents (e.g., trichloroethyl in ) reduce conformational flexibility, whereas the target’s (4-fluorophenyl)sulfanylmethyl balances bulk and flexibility .
- Metabolic Stability : Fluorine and sulfonyl groups in the target may confer resistance to oxidative metabolism compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
